molecular formula C20H23FN6O2S B5459238 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine

4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine

Cat. No.: B5459238
M. Wt: 430.5 g/mol
InChI Key: LBQKPCISISSKML-UHFFFAOYSA-N
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Description

The compound contains several functional groups including an imidazole ring, a piperazine ring, a pyrimidine ring, and a sulfonyl group attached to a fluorophenyl group . Imidazole rings are key components in many biologically active molecules . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups . The imidazole, piperazine, and pyrimidine rings would contribute to the rigidity of the molecule, while the sulfonyl group would add polarity.


Chemical Reactions Analysis

Imidazoles can participate in a variety of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo reactions such as N-alkylation, N-acylation, and reactions with carbonyl compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase the compound’s solubility in polar solvents .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Imidazole rings are found in many biologically active compounds and can participate in a variety of interactions with biological targets .

Future Directions

Imidazole derivatives are of interest in a variety of fields, including medicinal chemistry, materials science, and catalysis . Therefore, future research could explore the potential applications of this compound in these and other areas.

Properties

IUPAC Name

4-(4,5-dimethylimidazol-1-yl)-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN6O2S/c1-14-15(2)27(13-22-14)20-12-19(23-16(3)24-20)25-8-10-26(11-9-25)30(28,29)18-6-4-17(21)5-7-18/h4-7,12-13H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQKPCISISSKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C=N1)C2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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